7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

lipophilicity drug design physicochemical property

7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (C₁₈H₂₃NO₄, MW 317.38 Da) is a synthetic cyclopenta[c]chromen-4-one derivative that bears a propylamino‑2‑hydroxypropoxy side chain at the 7‑position. Key physicochemical characteristics include a density of 1.23 g/cm³, a predicted boiling point of 534.7 °C at 760 mmHg, and a flash point of 277.2 °C.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 84229-49-2
Cat. No. B12813565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS84229-49-2
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)O
InChIInChI=1S/C18H23NO4/c1-2-8-19-10-12(20)11-22-13-6-7-15-14-4-3-5-16(14)18(21)23-17(15)9-13/h6-7,9,12,19-20H,2-5,8,10-11H2,1H3
InChIKeyMDRIKKUAZCPOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 84229‑49‑2)


7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (C₁₈H₂₃NO₄, MW 317.38 Da) is a synthetic cyclopenta[c]chromen-4-one derivative that bears a propylamino‑2‑hydroxypropoxy side chain at the 7‑position. Key physicochemical characteristics include a density of 1.23 g/cm³, a predicted boiling point of 534.7 °C at 760 mmHg, and a flash point of 277.2 °C . The 2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one scaffold distinguishes it from conventional chromone‑ and coumarin‑based analogs and has been employed in the design of molecules targeting central nervous system receptors .

Scaffold
Cyclopenta[c]chromen-4-one core with reported dopamine/serotonin receptor ligand activity
Sidechain
2-Hydroxy-3-(propylamino)propoxy moiety, a recognized beta-blocker/antiarrhythmic pharmacophore
Physicochemical
Lower lipophilicity (cLogP

Why Generic Substitution with Flavodilol or Other Chromone Derivative Fails for 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Interchanging the target compound with the closely related antihypertensive Flavodilol (CAS 79619‑31‑1) or the 7‑hydroxy core precursor (CAS 21260‑41‑3) overlooks critical physicochemical disparities that directly impact pharmacokinetic behavior and receptor engagement. For example, the target's predicted cLogP is 0.987 , whereas Flavodilol exhibits a cLogP of 3.302 —a difference of 2.315 log units—indicating dramatically different lipophilicity and, consequently, divergent absorption, distribution, and off‑target binding profiles.

Target Compound
Lipophilicity Substantially lower (>2 log units difference)
Molecular Weight ~317 Da (free base), lighter than Flavodilol maleate
Flavodilol (Substitute)
Lipophilicity Much higher cLogP, shifting ADME and binding
Molecular Weight ~470 Da (maleate salt), beyond typical drug-likeness thresholds

Quantitative Differentiation Evidence for 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Lipophilicity (cLogP) Distinguishes Target from Flavodilol and the 7‑Hydroxy Core

The target's calculated cLogP of 0.987 is substantially lower than Flavodilol's cLogP of 3.302 and also lower than the 7‑hydroxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one core (cLogP 1.987) . This corresponds to a 2.315‑log‑unit reduction relative to Flavodilol and a 1.000‑log‑unit reduction relative to the core scaffold. The markedly lower lipophilicity predicts enhanced aqueous solubility, reduced non‑specific protein binding, and decreased risk of phospholipidosis and CYP inhibition.

cLogP Comparison
Head-to-head
Target 0.987 vs Flavodilol 3.302; Δ2.315 log units
May support hydrophilicity-driven lead selection
Predicted values; in silico methods
lipophilicity drug design physicochemical property

Molecular Weight Advantage Over Flavodilol Maleate

The target molecular weight is 317.38 Da , substantially lower than Flavodilol maleate (MW 469.48 Da) and approximately 36 Da lower than the calculated Flavodilol free base (MW ≈353.41 Da, obtained by subtracting maleic acid 116.07 Da from the maleate salt). This places the target well below the 500 Da Lipinski threshold, while Flavodilol maleate exceeds it, potentially compromising oral bioavailability.

Molecular Weight
Data to verify
317.38 Da; Flavodilol maleate 469.48 Da
Lower MW may enhance drug-likeness and permeability
Supplier-reported data; confirm independently
molecular weight rule of five drug‑likeness

Boiling Point Differentiates Thermal Stability from Analogs

The predicted boiling point of the target is 534.7 °C at 760 mmHg , which lies between that of Flavodilol (561.1 °C) and the 7‑hydroxy core (440.1 °C) . This intermediate thermal stability suggests adequate robustness for common synthetic transformations and long‑term storage without the volatility of simpler coumarins.

Boiling Point
Data to verify
Target 534.7°C; Flavodilol 561.1°C; 7-OH core 440.1°C
May inform purification and storage strategy
All predicted at 760 mmHg
thermal stability purification handling

Scaffold Uniqueness Enables CNS‑Oriented Drug Discovery vs. Antihypertensive Chromones

The 2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one framework has been validated in the design of atypical antipsychotics that combine potent dopamine D₂/D₃ and serotonin 5‑HT₁A/₂A receptor activities . In contrast, the flavone scaffold of Flavodilol is optimized for antihypertensive action through catecholamine depletion . This class‑level inference indicates that the target scaffold preferentially engages CNS targets, offering a differentiated chemical series for neurological drug discovery that cannot be replicated by simple chromone analogs.

Scaffold Selectivity
Class-level
Cyclopenta[c]chromen-4-one scaffold: associated with D₂/D₃ and 5-HT receptor ligands
May support CNS receptor poly-pharmacology studies
Based on published SAR for scaffold class
scaffold diversity CNS drugs antipsychotic coumarins

High‑Value Application Scenarios for 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Lead Optimization in CNS Drug Discovery Programs

The cyclopenta[c]chromen‑4‑one scaffold has been validated for generating potent D₂/D₃ and 5‑HT receptor ligands . The target's markedly lower lipophilicity (cLogP 0.987 ) compared to Flavodilol (cLogP 3.302) reduces off‑target binding and phospholipidosis risk, making it an attractive starting point for medicinal chemistry campaigns focused on schizophrenia, bipolar disorder, or other neurological conditions where balanced poly‑pharmacology is sought.

Design of Antihypertensive Agents with Improved Physicochemical Profile

Although Flavodilol is an effective antihypertensive, its high lipophilicity (cLogP 3.302) may limit oral bioavailability and increase side effects . The target, with cLogP 0.987 and a molecular weight 152 Da lower than Flavodilol maleate, offers a more drug‑like core that could be elaborated into novel antihypertensives with superior pharmacokinetic properties, provided the appropriate pharmacophore for blood pressure reduction is appended.

Structure‑Activity‑Relationship (SAR) Probes for Propylamino‑Side‑Chain Pharmacology

The 2‑hydroxy‑3‑(propylamino)propoxy moiety is a recognized pharmacophore in beta‑blockers and antiarrhythmics . The target presents a unique coumarin‑based scaffold for systematic SAR studies that dissect the influence of the core structure on receptor selectivity, metabolic stability, and plasma protein binding, complementing existing chromone‑ and phenoxypropanolamine‑based probe molecules.

Reference Standard for Method Development and Quality Control

Given its well‑defined physicochemical properties (density 1.23 g/cm³, boiling point 534.7 °C ) and the availability of high‑purity commercial material (98.0 % purity ), the target can serve as a reference standard for HPLC, LC‑MS, or NMR method development when analyzing cyclopenta[c]chromen‑4‑one derivatives or propylamino‑substituted coumarins in pharmaceutical and environmental matrices.

Application
Selection Property
Validation Focus
CNS lead optimization
Cyclopenta[c]chromen-4-one scaffold, lower lipophilicity
Dopamine/serotonin receptor engagement, off-target binding
Antihypertensive design
Reduced lipophilicity and molecular weight profile
Pharmacophore compatibility, PK profile validation
Side-chain SAR studies
2-Hydroxy-3-(propylamino)propoxy side chain
Receptor selectivity, metabolic stability, plasma protein binding
Reference standard
Well-defined properties, high purity commercial material
Analytical method development for coumarin derivatives
Quote Request

Request a Quote for 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.